

physicochemical properties of 2'-Deoxyuridine-¹³C,¹⁵N₂

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Compound of Interest

Compound Name: 2'-Deoxyuridine-¹³C,¹⁵N₂

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An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxyuridine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2'-Deoxyuridine-¹³C,¹⁵N₂. This isotopically labeled nucleoside is a critical tool in various research and development applications, particularly in metabolic studies, as an internal standard for quantitative mass spectrometry, and in nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and dynamics.

Core Physicochemical Properties

2'-Deoxyuridine-¹³C,¹⁵N₂ is a stable isotope-labeled version of the naturally occurring nucleoside, 2'-deoxyuridine. The incorporation of a heavy carbon-13 isotope at the C2 position of the pyrimidine ring and two heavy nitrogen-15 isotopes at the N1 and N3 positions provides a distinct mass shift, enabling its differentiation from the unlabeled analogue in analytical experiments.

Data Presentation

The quantitative physicochemical data for 2'-Deoxyuridine-¹³C,¹⁵N₂ are summarized in the table below. These values are compiled from various suppliers and databases.

Property	Value	References
CAS Number	369656-76-8	[1][2][3][4]
Molecular Formula	$^{13}\text{C}_8 \text{H}_{12} \text{ }^{15}\text{N}_2 \text{O}_5$	[1][4][5]
Molecular Weight	231.18 g/mol	[1][2][4][6]
Accurate Mass	231.072 u	[1][4][7]
Appearance	Off-White to Pale Yellow Solid	[2][8]
Melting Point	159-163°C	[8]
Storage Temperature	-20°C, 2-8°C, or Room Temperature	[2][3][8]
Purity	≥98% (Chemical Purity)	[4][5]
Isotopic Enrichment	≥99% ^{13}C ; ≥98% ^{15}N	[3][4][9]
Solubility	DMSO (Slightly), Methanol (Slightly, Sonicated)	[8]

Experimental Protocols

The characterization of 2'-Deoxyuridine- ^{13}C , $^{15}\text{N}_2$ relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols from a single source are not publicly available, the following methodologies represent industry-standard approaches for the analysis of such labeled compounds.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment Verification

Mass spectrometry is essential for confirming the molecular weight and the successful incorporation of stable isotopes.

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of nucleosides due to its soft ionization nature.[10]

- **Sample Preparation:** The purified 2'-Deoxyuridine- ^{13}C , $^{15}\text{N}_2$ is dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to facilitate protonation.
- **Analysis:** The sample solution is infused into the ESI source. The instrument is typically operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
- **Data Interpretation:** The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical mass of the labeled compound (231.18 g/mol). The measured mass is compared to the theoretical mass to confirm its identity.[\[10\]](#) The isotopic distribution pattern is also examined to verify the high enrichment of ^{13}C and ^{15}N .

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the chemical purity of the compound.

- **Technique:** Reversed-phase HPLC (RP-HPLC) is a widely used technique.[\[10\]](#)
- **Stationary Phase:** A C18 column is commonly employed for separating nucleosides and related compounds.[\[10\]](#)
- **Mobile Phase:** A gradient elution is typically used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and gradually increasing the percentage of an organic solvent (e.g., methanol or acetonitrile).
- **Detection:** A UV detector is used, with the wavelength set to the absorption maximum of the uracil base (around 260 nm).
- **Data Analysis:** The chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks. The chemical purity is expressed as the percentage of the main peak area. For the unlabeled 2'-Deoxyuridine, purities of $\geq 98.0\%$ are standard.[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.

- **Techniques:** ^1H NMR, ^{13}C NMR, and ^{15}N NMR experiments are performed.
- **Sample Preparation:** The compound is dissolved in a deuterated solvent, such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 (DMSO-d_6).[\[12\]](#)[\[13\]](#)
- **^1H NMR:** This spectrum is used to verify the proton environment of the molecule. The chemical shifts and coupling constants should be consistent with the 2'-deoxyribose and uracil moieties.[\[13\]](#)
- **^{13}C NMR:** This analysis confirms the carbon skeleton. In 2'-Deoxyuridine- $^{13}\text{C},^{15}\text{N}_2$, the signal corresponding to the C2 carbon of the pyrimidine ring will be significantly enhanced and may show coupling to the attached ^{15}N atoms, confirming the labeling position.[\[12\]](#)
- **^{15}N NMR:** Direct or indirect (via HMBC or HSQC experiments) detection of ^{15}N confirms the presence and position of the nitrogen isotopes.[\[14\]](#)
- **Data Analysis:** The obtained spectra are compared with reference spectra of unlabeled 2'-Deoxyuridine and analyzed for the expected changes due to isotopic labeling.[\[12\]](#)[\[13\]](#)

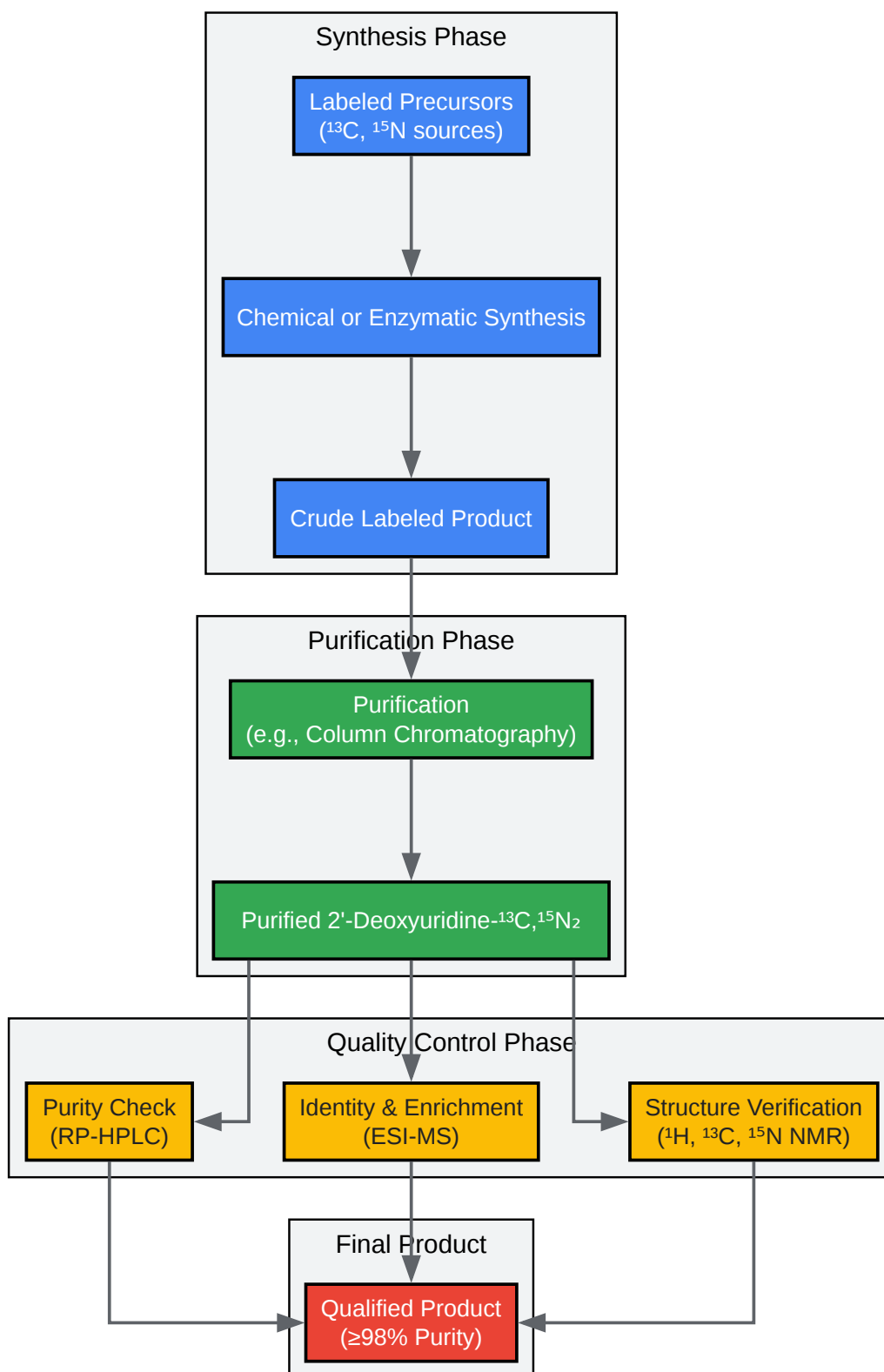
Applications in Research and Drug Development

Stable isotope-labeled compounds like 2'-Deoxyuridine- $^{13}\text{C},^{15}\text{N}_2$ are invaluable in biomedical and pharmaceutical research.

- **Internal Standard:** It serves as an ideal internal standard for quantitative analysis of 2'-Deoxyuridine in biological matrices by LC-MS or GC-MS.[\[15\]](#) Its chemical behavior is nearly identical to the endogenous analyte, but its different mass allows for clear differentiation.
- **Metabolic Tracer:** This compound can be used as a tracer to follow the metabolic fate of deoxyuridine in cellular pathways, such as DNA synthesis and degradation.[\[9\]](#)[\[15\]](#)
- **NMR Studies:** The specific labeling pattern is useful in advanced NMR studies to probe the structure and dynamics of DNA and DNA-protein complexes.[\[16\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control of 2'-Deoxyuridine- ^{13}C , $^{15}\text{N}_2$.



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Caption: Workflow for Synthesis and Quality Control.

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